

A Comparative Analysis of Allulose and Erythritol on Gut Microbiota

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This guide provides an objective comparison of the effects of two popular low-calorie sweeteners, allulose and erythritol, on the gut microbiota. The information presented is based on available experimental data from in vitro, in vivo, and ex vivo studies, offering a resource for understanding their potential impacts on gut health and host metabolism.

Introduction and Mechanisms of Action

Allulose and erythritol are sugar substitutes that have gained popularity for their low caloric value and minimal impact on blood glucose levels. However, their interactions with the gut microbiota differ significantly due to their distinct metabolic fates.

Allulose is a rare sugar with a chemical structure similar to fructose. Approximately 70% of ingested allulose is absorbed in the small intestine and excreted in the urine, while the remaining 30% reaches the colon, where it can be fermented by gut bacteria.^[1] The ability of gut microbes to metabolize allulose is largely dependent on the presence of the D-allulose-6-phosphate 3-epimerase (AlsE) enzyme, which is found in a limited number of bacterial species.^[1] A metagenomic analysis has shown that the gene encoding for this enzyme is present in about 15.8% of human gut microbiomes, suggesting that the capacity for allulose fermentation varies among individuals.^[1]

Erythritol is a sugar alcohol. The majority of ingested erythritol (around 90%) is rapidly absorbed in the small intestine and excreted unchanged in the urine.^{[2][3]} Consequently, only a

small fraction (~10%) enters the large intestine, limiting its availability for microbial fermentation.[2][4] While some in vitro studies using human fecal samples have concluded that erythritol is not fermented by gut microbiota within a 24-hour period,[2][4] more recent ex vivo and in vivo animal studies suggest that the portion reaching the colon can be fermented to some extent, leading to the production of short-chain fatty acids (SCFAs).[3][5][6][7]

Comparative Effects on Gut Microbiota Composition

The differential fermentation of allulose and erythritol leads to distinct changes in the composition of the gut microbiota.

An ex vivo study utilizing the SIFR® (Systemic Intestinal Fermentation Research) technology, which models the human gut, directly compared the effects of allulose and erythritol on fecal microbiota from healthy adults and individuals with type 2 diabetes (T2DM).[5][6] In both groups, allulose was found to significantly increase the abundance of the butyrate-producing species *Anaerostipes hadrus* and another unclassified species from the Lachnospiraceae family.[5][6] In contrast, erythritol supplementation led to a significant increase in the abundance of the Eubacteriaceae and Barnesiellaceae families.[5][6]

These findings suggest that while both sweeteners can modulate the gut microbiota, they appear to favor the growth of different bacterial taxa.

Comparative Effects on Short-Chain Fatty Acid (SCFA) Production

The fermentation of non-digestible carbohydrates by gut bacteria leads to the production of SCFAs, primarily acetate, propionate, and butyrate, which are crucial for gut health and host metabolism.

The same ex vivo study demonstrated that both allulose and erythritol significantly increase the production of butyrate.[5][6] However, the timing of this production differed. Allulose led to a more rapid increase in butyrate between 6 and 24 hours, while the increase from erythritol was more pronounced between 24 and 48 hours.[6]

In an in vivo study, mice fed a high-fat diet and given water containing 5% erythritol showed increased levels of SCFAs in their serum and feces, further supporting the fermentability of

erythritol in a living system.[3]

Table 1: Comparative Summary of Effects on Gut Microbiota and SCFA Production

Feature	Allulose	Erythritol
Estimated amount reaching colon	~30% [1]	~10% [2] [4]
Fermentability by gut microbiota	Fermentable by a subset of bacteria possessing the <i>alsE</i> gene [1]	Conflicting evidence: some in vitro studies show no fermentation, [2] [4] while ex vivo and in vivo studies suggest some fermentation [3] [5] [6] [7]
Key changes in bacterial taxa (ex vivo, human)	↑ <i>Anaerostipes hadrus</i> ↑ Unclassified <i>Lachnospiraceae</i> species [5] [6]	↑ <i>Eubacteriaceae</i> family ↑ <i>Barnesiellaceae</i> family [5] [6]
Effect on SCFA production	↑ Butyrate (peak at 6-24h) [6]	↑ Butyrate (peak at 24-48h) [6]

Impact on Host Metabolism and Signaling Pathways

The modulation of the gut microbiota and the production of SCFAs by these sweeteners can have downstream effects on host metabolism.

SCFAs, particularly butyrate, are the primary energy source for colonocytes and play a role in maintaining the gut barrier integrity. Furthermore, SCFAs can act as signaling molecules. One important pathway involves the stimulation of Glucagon-Like Peptide-1 (GLP-1) secretion from enteroendocrine L-cells in the gut.[\[8\]](#) GLP-1 is an incretin hormone that enhances insulin secretion, improves glucose tolerance, and promotes satiety.[\[8\]](#)

Studies in mice have shown that allulose consumption leads to a significant increase in GLP-1 production, an effect that is believed to be mediated by the increased production of SCFAs.[\[8\]](#)



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Caption: Proposed signaling pathway for allulose-induced GLP-1 release.

Experimental Protocols

This section details the methodologies used in key studies cited in this guide.

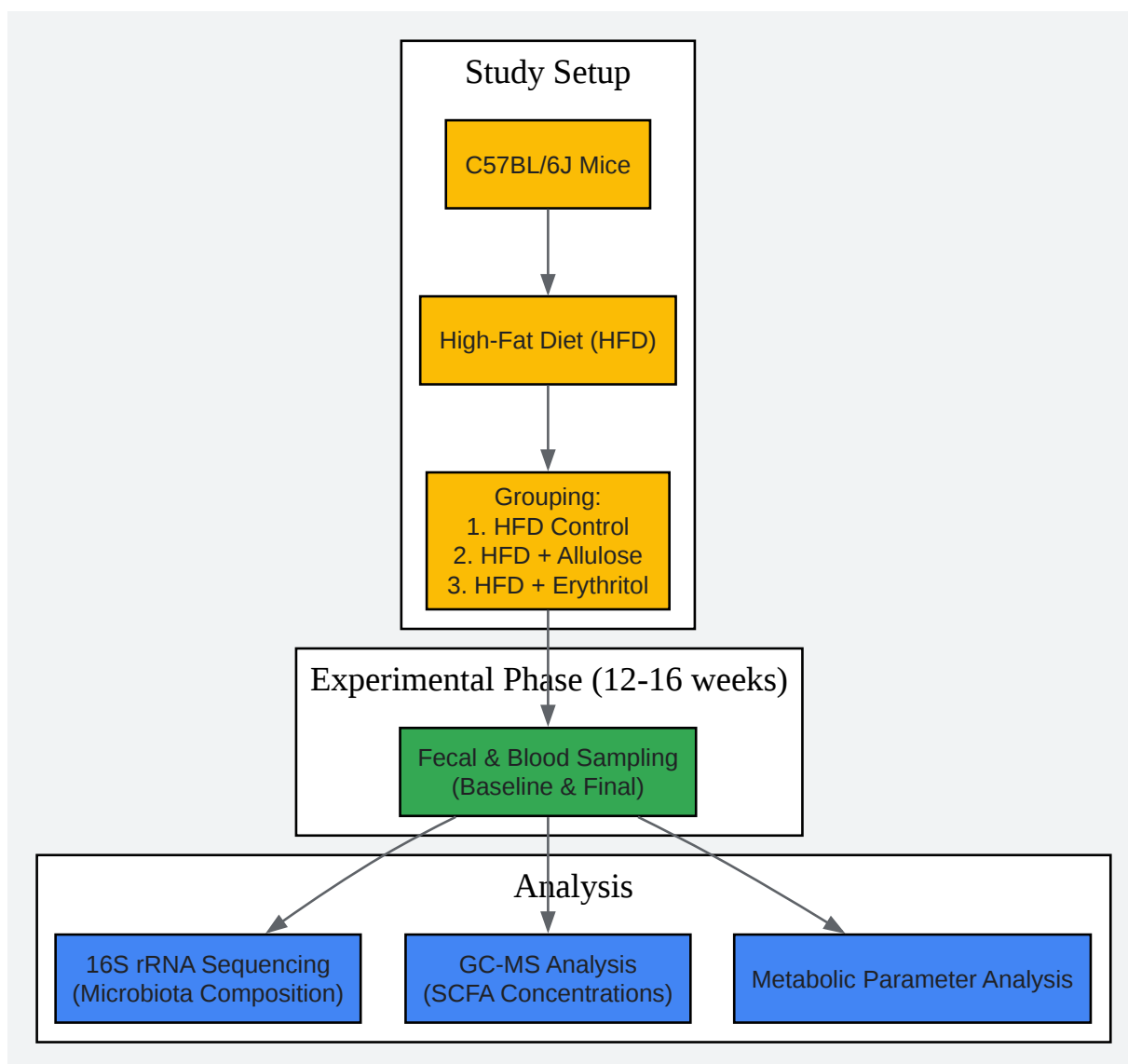
In Vivo Mouse Study Protocol: Comparative Analysis

This protocol is based on studies comparing the effects of allulose and erythritol in mice fed a high-fat diet (HFD).[9]

- **Animal Model:** Male C57BL/6J mice are typically used.
- **Acclimatization:** Mice are acclimatized for one week before the start of the experiment.
- **Diet Groups:** Mice are divided into groups, including a control group (HFD only), an allulose group (HFD supplemented with allulose in drinking water, e.g., 5% w/v), and an erythritol group (HFD supplemented with erythritol in drinking water, e.g., 5% w/v).
- **Study Duration:** The experimental period usually lasts for several weeks (e.g., 12-16 weeks).
- **Sample Collection:** Fecal samples are collected at baseline and at the end of the study for microbiota and SCFA analysis. Blood and tissue samples are collected at the end of the study for metabolic parameter analysis.
- **Microbiota Analysis:**
 - **DNA Extraction:** Total genomic DNA is extracted from fecal samples using a commercial kit.
 - **16S rRNA Gene Sequencing:** The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR. The amplicons are then sequenced using a high-throughput sequencing

platform (e.g., Illumina MiSeq).

- Data Analysis: The raw sequencing data is processed using bioinformatics pipelines like QIIME 2 to determine the microbial composition and diversity.
- SCFA Analysis: SCFAs are extracted from fecal samples and analyzed by gas chromatography-mass spectrometry (GC-MS).



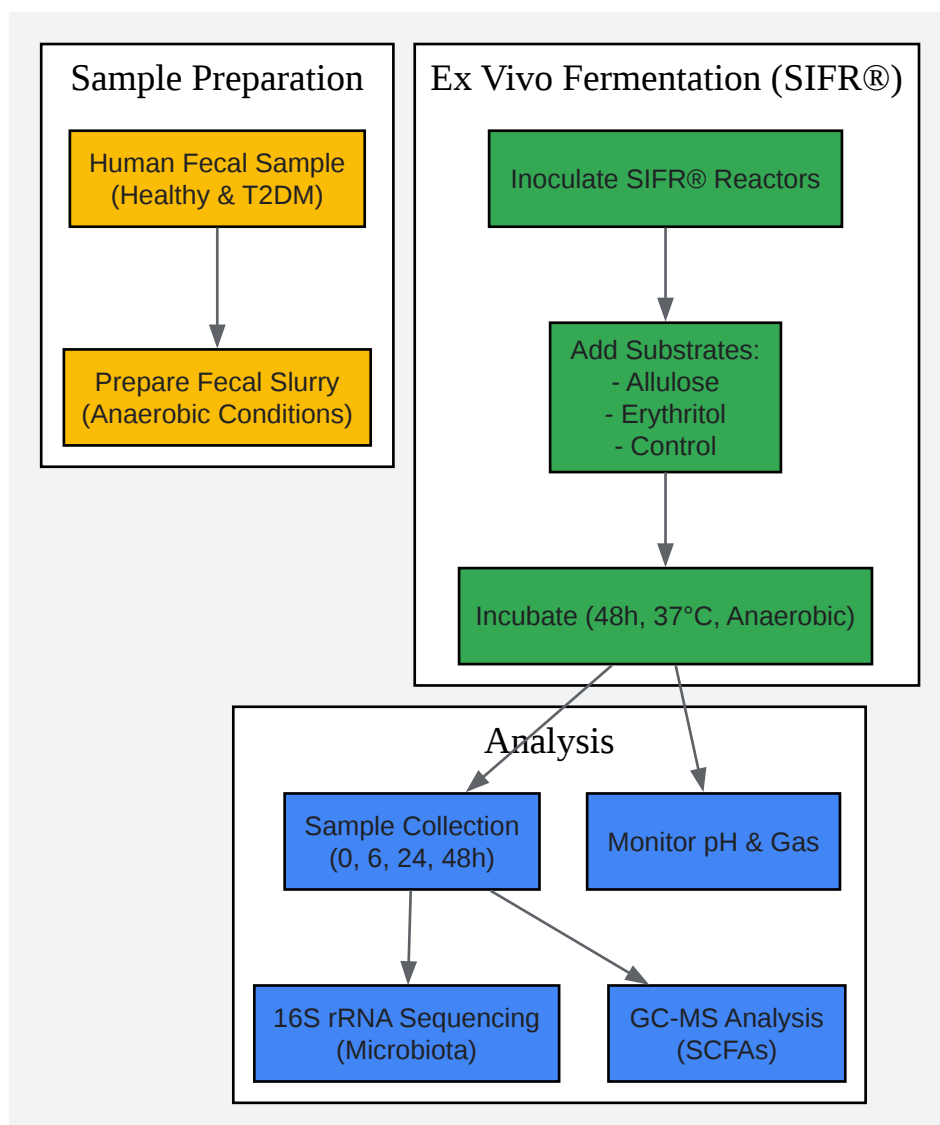
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Caption: Experimental workflow for the in vivo mouse study.

Ex Vivo Human Gut Microbiota Study Protocol (SIFR® Technology)

This protocol is based on the ex vivo study comparing allulose and erythritol using the SIFR® (Systemic Intestinal Fermentation Research) technology.^{[5][10]}

- **Fecal Sample Collection:** Fresh fecal samples are collected from healthy human donors and/or specific patient populations (e.g., T2DM).
- **Inoculum Preparation:** A fecal slurry is prepared in a buffer solution under anaerobic conditions to preserve the viability of the gut microbes.
- **SIFR® System:** The SIFR® technology utilizes a high-throughput, reactor-based system that simulates the conditions of the human colon. Each reactor is inoculated with the fecal slurry.
- **Substrate Addition:** Allulose, erythritol, or a no-substrate control is added to the reactors at physiologically relevant concentrations.
- **Incubation:** The reactors are incubated under anaerobic conditions at 37°C for a specified period (e.g., 48 hours).
- **Sample Analysis:** Samples are collected from the reactors at different time points (e.g., 0, 6, 24, 48 hours) for analysis.
 - **Microbiota Composition:** Analyzed using 16S rRNA gene sequencing as described in the in vivo protocol.
 - **SCFA Production:** Analyzed using GC-MS.
 - **Gas Production and pH:** Monitored throughout the incubation period.



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Caption: Experimental workflow for the ex vivo SIFR® study.

Conclusion

The available evidence suggests that allulose and erythritol exert distinct effects on the gut microbiota. Allulose is partially fermented by a subset of the gut microbiota, leading to the production of SCFAs and a selective increase in beneficial bacteria such as *Anaerostipes hadrus*. Erythritol is largely unfermented, though the small portion that reaches the colon may be metabolized by specific bacteria, also leading to an increase in butyrate and favoring the growth of different taxa, such as the *Eubacteriaceae* and *Barnesiellaceae* families.

The prebiotic-like effects of allulose, including the stimulation of butyrate-producing bacteria and the potential to increase GLP-1 secretion, may offer additional metabolic benefits beyond its use as a low-calorie sweetener. The impact of erythritol on the gut microbiota appears to be less pronounced, though not entirely absent, with recent ex vivo and in vivo data challenging the earlier consensus from in vitro studies that it is completely non-fermentable.

Further long-term human clinical trials are necessary to fully elucidate the health implications of the observed microbiota changes associated with the consumption of both allulose and erythritol. Researchers and drug development professionals should consider these differential effects when evaluating these sweeteners for use in food products and therapeutic applications.

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